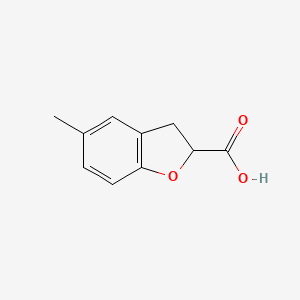

5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSBBXVFJHTACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid and Chiral Analogs

Asymmetric Synthesis Strategies for Enantiomerically Pure 2,3-Dihydrobenzofuran-2-carboxylic Acids

The synthesis of enantiomerically pure 2,3-dihydrobenzofuran-2-carboxylic acids is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric [3+2] cyclization reactions involving phenols or quinones with olefins represent a primary strategy for constructing the chiral dihydrobenzofuran core. sioc-journal.cn

Enantioselective Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Enantioselective catalysis offers a powerful and atom-economical approach to chiral dihydrobenzofurans. Both transition metal catalysis and organocatalysis have been successfully employed to achieve high levels of stereocontrol.

Transition Metal Catalysis: Various transition metals, including rhodium, palladium, ruthenium, and copper, have been utilized to catalyze the asymmetric synthesis of the dihydrobenzofuran skeleton. nih.govrsc.org

Rhodium(III)-Catalyzed C-H Functionalization: A notable strategy involves the Rh(III)-catalyzed chemoselective and enantioselective C-H functionalization and [3+2] annulation of N-phenoxyacetamides with 1,3-dienes. organic-chemistry.orgresearchgate.net This redox-neutral process demonstrates good functional group compatibility and provides access to chiral dihydrobenzofurans in high yields and enantioselectivities. organic-chemistry.org

Palladium-Catalyzed Reactions: Highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have been developed. organic-chemistry.org This method allows for the construction of substituted chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Additionally, enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org

Ruthenium(II)-Catalyzed Hydroarylation: An asymmetric intramolecular hydroarylation catalyzed by Ruthenium(II) has been developed for preparing 2,3-dihydrobenzofurans that feature chiral all-carbon quaternary stereocenters. researchgate.net This method has demonstrated remarkably high yields and enantioselectivities. researchgate.net

Organocatalysis: Metal-free organocatalytic systems provide a valuable alternative to transition metal catalysis, often aligning with green chemistry principles.

Bifunctional Catalysts: A bifunctional tertiary amine–thiourea catalyst has been used for the enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives through an intramolecular Michael addition. dntb.gov.ua Similarly, the combination of an arylboronic acid with a chiral aminothiourea facilitates intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, affording the desired heterocycles in high yields and with up to 96% enantiomeric excess (ee). organic-chemistry.org

Oxidation-Cyclization: A green organocatalytic protocol for the synthesis of dihydrobenzofurans involves the oxidation of o-allylphenols. thieme-connect.com Using 2,2,2-trifluoroacetophenone as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant, various substituted o-allylphenols can be cyclized in high yields. thieme-connect.com

| Catalytic System | Reaction Type | Key Features | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Rh(III)/CpRh Complex | C-H Functionalization/[3+2] Annulation | Redox-neutral, good functional group tolerance. organic-chemistry.orgresearchgate.net | Up to 79% researchgate.net | Up to 98% researchgate.net |

| Pd/TY-Phos | Heck/Tsuji-Trost Reaction | Excellent regio- and enantiocontrol. organic-chemistry.org | High | Excellent |

| Ru(II)/Chiral Amine | Intramolecular Hydroarylation | Forms all-carbon quaternary centers. researchgate.net | Up to 98% researchgate.net | >99% researchgate.net |

| Thiourea/Tertiary Amine | Intramolecular Michael Addition | Forms trans-2,3-disubstituted products. dntb.gov.ua | Good | High |

| 2,2,2-Trifluoroacetophenone/H₂O₂ | Oxidation-Cyclization | Green protocol, uses cheap oxidant. thieme-connect.com | Moderate to Good thieme-connect.com | N/A (racemic) |

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

The use of chiral auxiliaries and ligands is a classic and effective strategy for inducing stereoselectivity.

Chiral Auxiliary Approach: A strategy for preparing functionalized 2,3-dihydrobenzofuran (B1216630) derivatives involves the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. rsc.org This method provides impressive chemical yields and diastereoselectivity. rsc.org This approach takes advantage of Group-Assisted Purification (GAP) chemistry, which simplifies product isolation by avoiding traditional chromatography. rsc.orgresearchgate.net

Chiral Ligand-Mediated Synthesis: Copper-catalyzed intramolecular phenolic O–H bond insertion reactions on 2-diazo-3-(2-hydroxyaryl)propanoates have been achieved using suitable bis-aryloxazoline ligands. cnr.it This reaction furnishes chiral dihydrobenzofuran-2-carboxylates in high yields (86–99%) and with excellent enantioselectivities (94–99% ee). cnr.it Silver(I) complexes paired with chiral catalysts have also been used to prepare 2,3-dihydrobenzofurans diastereoselectively. nih.gov

Electrochemical Synthesis Protocols for the Dihydrobenzofuran Scaffold

Electrochemical synthesis is an emerging green technology that minimizes the use of chemical reagents by employing electricity to drive reactions. Several electrochemical methods have been developed for constructing the dihydrobenzofuran scaffold. acs.org

A common approach involves the coupling reactions of various alkenes with a phenoxy cation, which is generated by oxidation at the anode. nih.gov This method has been used to prepare a range of dihydrobenzofurans. nih.gov Anodic [3+2] cycloaddition of phenols and unactivated alkenes is a key electrochemical strategy. researchgate.net The efficiency of these reactions can be enhanced by using microflow reactors, which allow for operation at very low electrolyte concentrations and can prevent overoxidation of the product. researchgate.net A practical electrochemical approach has also been reported for synthesizing selenyl-dihydrobenzofurans. thieme-connect.com

| Electrochemical Method | Reactants | Key Intermediate | Advantages |

|---|---|---|---|

| Anodic Cycloaddition | Phenols and Alkenes | Phenoxonium cation researchgate.net | Avoids chemical oxidants, mild conditions. acs.org |

| Intramolecular Cyclization | 2-Allylphenols | Phenoxy radical/cation | Can be used for complex substrates. thieme-connect.com |

| Microflow Electrosynthesis | Phenols and Alkenes | Phenoxonium cation researchgate.net | Low electrolyte concentration, avoids overoxidation. researchgate.net |

Photochemical Reactions for Dihydrobenzofuran Ring Formation

Photochemical methods utilize light energy to initiate chemical transformations, often enabling unique reaction pathways under mild conditions.

Gold-Mediated Radical Cyclization: A light-mediated cyclization initiated by an atom transfer radical addition (ATRA) of haloalkanes onto alkenes has been developed for synthesizing functionalized dihydrobenzofurans. acs.org A dimeric gold catalyst, [Au₂(μ-dppm)₂Cl₂], effectively promotes the cyclization of ortho-allylphenols in yields up to 96% under mild conditions. acs.org

Ruthenium-Catalyzed Photochemical Synthesis: A Ru-catalyzed photochemical synthesis of dihydrobenzofuran derivatives has been reported through the reaction of phenols and alkenes via oxidative [3+2] cycloadditions. nih.govrsc.org

Metal-Free Photo-Induced Reactions: Visible light can mediate the synthesis of dihydrobenzofurans without the need for a metal catalyst. nih.gov For instance, substituted alkynyl ethers can react with sulfonyl chlorides in the presence of a photocatalyst to yield sulfonyl-substituted dihydrobenzofuran derivatives. nih.gov Another metal-free protocol involves the flow photolysis of aryldiazoacetates, which leads to dihydrobenzofuran derivatives via C-H insertion. nih.gov

Green Chemistry Principles in Dihydrobenzofuran Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being integrated into the synthesis of dihydrobenzofurans.

Catalysis: The use of catalytic methods, whether involving transition metals, organocatalysts, or enzymes, is a cornerstone of green chemistry, as it avoids the use of stoichiometric reagents that generate significant waste. researchgate.net

Benign Reagents and Solvents: Strategies that employ environmentally friendly reagents and solvents are highly desirable. An organocatalytic method uses hydrogen peroxide, a green oxidant, for the cyclization of o-allylphenols. thieme-connect.com Another approach utilizes visible light and ethyl acetate, a greener solvent, for the synthesis of 2,3-dihydrobenzofuran chalcogenides. mdpi.com

Energy Efficiency: Electrochemical and photochemical methods often operate at ambient temperature and pressure, reducing the energy consumption associated with heating reactions. researchgate.netmdpi.com The use of visible light photocatalysis is considered a greener approach to photochemical synthesis. mdpi.com

Retrosynthetic Analysis of the 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Scaffold

Retrosynthetic analysis provides a logical framework for designing a synthesis by breaking down the target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be proposed based on the synthetic methods discussed.

Strategy 1: Intramolecular Cyclization (O-C2 Bond Formation)

A primary disconnection is the bond between the phenolic oxygen and the C2 carbon of the furan ring. This leads back to a substituted 2-allylphenol precursor. This precursor, 2-allyl-4-methylphenol, could be subjected to an oxidation-cyclization reaction (as seen in organocatalytic and electrochemical methods) to form the dihydrobenzofuran ring. The carboxylic acid functionality at C2 can be envisioned as arising from a precursor with a suitable two-carbon side chain, such as an ester or a hydroxymethyl group, which can be subsequently oxidized.

Strategy 2: [3+2] Cycloaddition

Another powerful approach involves a [3+2] cycloaddition strategy. The target molecule can be disconnected into a phenol component (p-cresol or a derivative) and a three-carbon synthon equivalent for the C2-C3 unit bearing the carboxylic acid. This aligns with transition metal-catalyzed annulation reactions where a phenol reacts with an activated alkene, such as an acrylate derivative, to directly install the carboxylic acid functionality in a stereocontrolled manner.

Strategy 3: Rearrangement of a Coumarin (B35378) Precursor

A less common but viable route involves the Perkin rearrangement of a 3-halocoumarin. The target molecule could be synthesized from a 3-bromo-6-methylcoumarin derivative. Base-catalyzed ring fission followed by intramolecular cyclization would lead to the desired benzofuran-2-carboxylic acid scaffold.

These retrosynthetic pathways highlight the versatility of modern synthetic methods in accessing the this compound core structure, with options available to control stereochemistry and incorporate green chemistry principles.

Chemical Transformations and Derivatization Strategies of 5 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through common organic transformations.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for derivatization. Standard esterification methods, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, are applicable. pressbooks.pub Similarly, amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. msu.edu

Direct amidation, which avoids the isolation of highly reactive intermediates, can be accomplished using various coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the formation of an amide bond under mild conditions. nih.govbohrium.com Research has demonstrated the successful synthesis of a diverse library of N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, highlighting the utility of this approach for creating compounds with potential biological activity. researchgate.net

A more advanced strategy involves a two-step transamidation procedure. In this method, the parent carboxylic acid is first coupled with 8-aminoquinoline (8-AQ). The resulting 8-AQ amide can then undergo further transformations before the 8-AQ auxiliary group is exchanged for a different amine under mild conditions, showcasing a modular approach to complex amide synthesis. nih.gov

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | 1. HATU, DIPEA, 8-aminoquinoline 2. C-H Arylation 3. Boc₂O, DMAP; then R-NH₂ | C3-Aryl-N-alkyl/aryl-benzofuran-2-carboxamides | nih.gov |

| 2,3-Dihydrobenzofuran-2-carboxylic acid | 1. Oxalyl chloride, DMF 2. Substituted anilines | N-(substituted)phenyl-2,3-dihydrobenzofuran-2-carboxamides | researchgate.netamazonaws.com |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is another potential transformation. This reaction typically requires elevated temperatures and can be facilitated by the presence of a catalyst. A patented method for the decarboxylation of heterocyclic carboxylic acids, including the related 3-methylbenzofuran-2-carboxylic acid, involves heating the compound in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com While high temperatures can be effective, they also risk side reactions. google.com

Alternative methods for aromatic carboxylic acids utilize transition-metal catalysts. rwth-aachen.de It is also noteworthy that decarboxylation is often an undesirable side reaction that must be avoided during other transformations, such as the hydrogenation of the furan ring, which is typically conducted under conditions that preserve the carboxyl group.

Modifications of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring itself offers multiple avenues for structural modification, including reactions on the aromatic portion and the dihydrofuran heterocycle.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring determine the position of incoming electrophiles. The substituents are:

The Alkoxy Group (ether oxygen): Strongly activating and ortho, para-directing. It directs incoming electrophiles to the C4 and C6 positions.

The Methyl Group (at C5): Activating and ortho, para-directing. It directs incoming electrophiles to the C4 and C6 positions.

The combined influence of these two activating, ortho, para-directing groups strongly favors substitution at the C4 and C6 positions of the aromatic ring. libretexts.orgchemguide.co.uk Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation are expected to yield predominantly a mixture of 4- and 6-substituted products.

Nucleophilic aromatic substitution, in contrast, is generally not favored on this electron-rich ring system unless a leaving group is present and the ring is activated by strong electron-withdrawing groups, which are absent in the parent molecule.

Ring Opening and Rearrangement Reactions

The dihydrofuran ring can undergo cleavage under specific conditions. Lewis acids can catalyze the intramolecular ring-opening of dihydrofuran acetals, leading to benzannulation products. mdpi.com Transition metal-catalyzed reactions, particularly with nickel, have also been explored for the selective cleavage of the C−O bond in the benzofuran (B130515) ring system. researchgate.net

Rearrangement reactions provide another pathway to novel structures. For instance, the Perkin rearrangement of 3-halocoumarins is a classic method to synthesize benzofuran-2-carboxylic acids through a base-catalyzed ring contraction. nih.gov Additionally, substituted 2,3-dihydrobenzofuran-3-ols can be rearranged to yield 2,3-dihydrobenzofuran-2-ones, demonstrating the skeletal flexibility of the dihydrobenzofuran core. arkat-usa.org

Stereoselective Modifications of the Dihydrofuran Ring

The C2 carbon of this compound is a stereocenter. Consequently, reactions involving the dihydrofuran ring must account for stereochemistry, and strategies for stereoselective synthesis are of significant interest.

Enantioselective synthesis of the dihydrobenzofuran core can be achieved through methods such as rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-O cyclization. nih.gov Asymmetric [3+2] annulation reactions, catalyzed by chiral phosphoric acids, have also been developed to produce enantioenriched 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov

For racemic mixtures of the carboxylic acid, chiral resolution is a viable strategy. This can be accomplished by derivatizing the carboxylic acid with a chiral auxiliary, such as (4R)-4-phenyl-1,3-oxazolidin-2-one. The resulting diastereomers can then be separated chromatographically, and subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the parent acid. amazonaws.com This approach is crucial for studying the biological activities of the individual enantiomers.

| Section | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 3.1.1 | Amidation | Formation of an amide bond from the carboxylic acid. | HATU, DCC, or conversion to acyl chloride followed by amine. |

| 3.1.2 | Decarboxylation | Removal of the COOH group as CO₂. | High temperature, acid catalyst in DMF. |

| 3.2.1 | Electrophilic Aromatic Substitution | Substitution on the aromatic ring, primarily at C4 and C6. | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination). |

| 3.2.2 | Ring Opening | Cleavage of the dihydrofuran ring. | Lewis acids, Nickel catalysts. |

| 3.2.3 | Stereoselective Synthesis/Resolution | Control or separation of enantiomers at the C2 position. | Chiral catalysts (e.g., Rh, chiral acids), chiral auxiliaries. |

Formation of Complex Dihydrobenzofuran-Containing Architectures from this compound

The synthesis of intricate molecular structures from this compound represents a sophisticated area of organic chemistry, aiming to construct novel polycyclic and spirocyclic systems with potential applications in medicinal chemistry and materials science. While general strategies for elaborating the dihydrobenzofuran core are established, specific examples starting from the 5-methyl substituted carboxylic acid are not extensively detailed in the currently available scientific literature. However, established synthetic methodologies can be extrapolated to envision the construction of such complex architectures.

Key strategies for assembling complex molecules from dihydrobenzofuran precursors often involve leveraging the carboxylic acid functionality for amide bond formation, followed by intramolecular reactions, or utilizing the dihydrobenzofuran scaffold in multicomponent reactions. These approaches can lead to the formation of fused heterocyclic systems and spiro-compounds.

For instance, the conversion of this compound to its corresponding amide or ester derivatives would furnish substrates ripe for intramolecular cyclization reactions. nih.gov These reactions can be designed to form additional rings fused to the dihydrobenzofuran nucleus, thereby increasing molecular complexity. Visible-light-promoted intramolecular radical cyclization is one such modern technique that has been successfully applied to synthesize highly substituted 2,3-dihydrobenzofurans. nih.gov

Furthermore, the dihydrobenzofuran moiety can serve as a building block in multicomponent reactions, where three or more reactants combine in a single synthetic operation to generate complex products. nih.gov Such strategies are highly efficient and allow for the rapid generation of diverse molecular scaffolds. Additionally, the synthesis of spirocyclic dihydrobenzofurans, where a single atom is common to both the dihydrobenzofuran ring and a newly formed ring, is another avenue for creating complex three-dimensional structures.

While direct examples are scarce, the diversity-oriented synthesis of libraries based on the 2,3-dihydrobenzofuran scaffold highlights the potential for creating a wide range of complex molecules from this privileged structure. acs.org These approaches often involve a series of transformations, including coupling reactions, cyclizations, and functional group interconversions, to build upon the initial dihydrobenzofuran core.

It is important to note that the successful application of these strategies to this compound would require careful optimization of reaction conditions to account for the electronic and steric influence of the methyl group on the benzene ring.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. For 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex spin systems present in this compound. While specific experimental data for this exact molecule is not widely published, a complete structural assignment can be confidently predicted based on well-established chemical shift principles and data from analogous dihydrobenzofuran structures. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the target molecule, COSY would show a critical correlation between the proton at the C2 position (H2) and the diastereotopic methylene (B1212753) protons at the C3 position (H3a and H3b). Additionally, correlations among the aromatic protons (H4, H6, and H7) would confirm their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signal for the C5-methyl protons would correlate with the methyl carbon signal, and the signals for H2, H3a, H3b, H4, H6, and H7 would each correlate with their respective carbon signals.

Correlations from the C5-methyl protons to the aromatic carbons C4, C5, and C6, confirming the position of the methyl group.

Correlations from the H2 proton to the carboxylic carbon (C=O), C3, and the aromatic bridgehead carbon C7a.

Correlations from the H3 protons to C2, C3a, and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. A key NOESY correlation would be expected between the H4 proton and the C5-methyl protons, further confirming the substitution pattern.

The predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations are summarized in the tables below.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations |

|---|---|---|---|---|

| COOH | ~11-12 | ~175 | C2, C=O | - |

| 2 | ~5.2 | ~78 | C3, C7a, COOH | H3a, H3b |

| 3 | ~3.3 (H3a), ~3.6 (H3b) | ~30 | C2, C3a, C4 | H2 |

| 3a | - | ~128 | - | - |

| 4 | ~7.0 | ~125 | C3, C5, C7a | H6 (weak, 4-bond) |

| 5 | - | ~132 | - | - |

| 5-CH₃ | ~2.3 | ~21 | C4, C5, C6 | - |

| 6 | ~6.9 | ~129 | C4, C5-CH₃, C7a | H7, H4 (weak) |

| 7 | ~6.8 | ~110 | C3a, C5, C6 | H6 |

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers a unique window into its structure, conformation, and intermolecular interactions in the crystalline or amorphous solid phase. For this compound, ssNMR would be particularly useful for characterizing the hydrogen-bonding network formed by the carboxylic acid moieties.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one can obtain high-resolution ¹³C spectra in the solid state. The chemical shifts of the carboxylic carbon, in particular, are highly sensitive to its hydrogen-bonding environment. It is common for carboxylic acids to form centrosymmetric dimers in the solid state, and this motif would give rise to a characteristic chemical shift for the carbonyl carbon. Furthermore, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound would produce distinct ssNMR spectra due to differences in molecular packing and conformation. This technique can differentiate between subtle variations in the torsion angles of the dihydrofuran ring and the orientation of the substituents, providing information that is complementary to that obtained from X-ray diffraction.

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Mixture Profiling

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation and for analyzing complex mixtures.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the precursor ion.

For this compound (Molecular Weight: 192.20 g/mol ), the protonated molecule [M+H]⁺ (m/z 193.08) would be the precursor ion in a typical positive-ion mode experiment. The fragmentation pathways can be predicted based on the known behavior of carboxylic acids and dihydrobenzofuran systems. libretexts.orgnih.gov

Key expected fragmentation pathways include:

Loss of Formic Acid (HCOOH): A common rearrangement for dihydrofuran structures can lead to the neutral loss of 46.03 Da, resulting in a stable benzofuran-type cation.

Decarboxylation: The loss of the carboxyl group as CO₂ (44.01 Da) is a characteristic fragmentation for carboxylic acids.

Loss of the Carboxylic Acid Group: Cleavage of the C2-COOH bond would result in the loss of the entire carboxylic acid group (•COOH, 45.02 Da), though loss of formic acid is often more favorable.

Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can undergo a characteristic RDA cleavage, leading to the expulsion of a neutral molecule like ethene, although this is less common for this specific ring system compared to others.

Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 193.08 | HCOOH (Formic Acid) | 46.03 | 147.05 | Protonated 5-methylbenzofuran |

| 193.08 | CO₂ (Carbon Dioxide) | 44.01 | 149.07 | Ion of decarboxylated parent |

| 193.08 | H₂O (Water) | 18.01 | 175.07 | Acylium ion formed after ring opening |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of a molecule's elemental composition. This capability is invaluable for confirming the identity of a newly synthesized compound and for monitoring the progress of a chemical reaction.

For instance, in the synthesis of this compound, HRMS can be used to analyze aliquots from the reaction mixture over time. By generating extracted ion chromatograms for the exact masses of the starting materials, intermediates, and the final product, one can track the consumption of reactants and the formation of the desired compound. The high mass accuracy of HRMS allows for the confident differentiation between the product (C₁₀H₁₀O₃, calculated exact mass for [M+H]⁺: 193.0808) and potential side products or impurities that may have similar nominal masses but different elemental compositions. This level of precision is critical for optimizing reaction conditions and ensuring the purity of the final product.

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration (R or S) at the C2 stereocenter, provided a suitable crystal is obtained and anomalous dispersion methods are used.

Beyond stereochemistry, a crystal structure provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. The five-membered dihydrofuran ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. X-ray crystallography would precisely define this conformation.

Furthermore, the analysis would reveal the details of intermolecular interactions that dictate the crystal packing. For a carboxylic acid, the most significant interaction is hydrogen bonding. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. The precise geometry of this hydrogen-bonding motif would be fully characterized. Although a crystal structure for the title compound is not publicly available, a hypothetical data table below illustrates the type of information that would be obtained.

Representative Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₃ |

| Formula Weight | 192.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 95.0 |

| V (ų) | 990 |

| Z | 4 |

| R-factor | < 0.05 |

Chiroptical Spectroscopies for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are indispensable for the stereochemical analysis of chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide crucial information on the absolute configuration of stereocenters.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A non-zero CD signal is only observed for chiral molecules at wavelengths where they absorb light. The resulting spectrum, with positive or negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. For the 2,3-dihydrobenzofuran (B1216630) chromophore, a helicity rule has been established where the P/M (plus/minus) helicity of the dihydrofuran ring leads to a negative/positive CD signal within the α-band, respectively. rsc.org This principle allows for the assignment of the absolute configuration at the C2 stereocenter of this compound. The experimental CD spectrum of one enantiomer can be compared to theoretical spectra calculated using quantum chemical methods to definitively assign its (R) or (S) configuration. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org An ORD curve shows a characteristic plain curve far from an absorption band but exhibits anomalous behavior, known as a Cotton effect, in the region of a chromophore's absorption. libretexts.org The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule. libretexts.org For this compound, the carboxylic acid chromophore and the substituted benzofuran (B130515) system would be expected to produce characteristic Cotton effects that can be used to assign the absolute configuration.

The data below illustrates hypothetical CD spectral characteristics for the enantiomers of the target compound.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength of Maxima (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) | Sign of Cotton Effect |

| (R)-enantiomer | ~280 | Positive | Positive |

| (S)-enantiomer | ~280 | Negative | Negative |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. arxiv.org These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

For this compound, IR and Raman spectra would reveal characteristic vibrational modes.

Carboxylic Acid Group: A very broad O-H stretching band would be prominent in the IR spectrum, typically in the 2500–3300 cm⁻¹ region, indicative of strong hydrogen bonding between molecules forming dimers. mdpi.com The C=O stretching vibration would appear as a strong, sharp band around 1700–1725 cm⁻¹. mdpi.com

Dihydrobenzofuran Ring: The C-O-C ether linkage would exhibit asymmetric and symmetric stretching vibrations, with a particularly strong band in the IR spectrum around 1250 cm⁻¹ and another near 1070 cm⁻¹. esisresearch.org The aliphatic CH₂ group in the dihydrofuran ring would show symmetric and asymmetric stretching modes just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) modes in the 1450-1200 cm⁻¹ region. esisresearch.org

Aromatic System: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region. mdpi.com

Methyl Group: The methyl group would show characteristic C-H stretching and bending vibrations.

The following table summarizes the expected key vibrational frequencies for the compound.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1700–1725 | Strong | Medium |

| Aromatic Ring | C-H stretch | 3000–3100 | Medium | Strong |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Strong | Strong |

| Dihydrofuran | CH₂ stretch | 2850–2960 | Medium | Medium |

| Dihydrofuran | C-O-C stretch | 1230-1270 | Strong | Weak |

| Methyl Group | C-H stretch | 2870–2970 | Medium | Medium |

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For chiral molecules like this compound, specialized chiral HPLC methods are essential for separating the enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are commonly employed for this purpose. The choice of mobile phase, typically a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol (like isopropanol (B130326) or ethanol) with potential additives, is critical for achieving optimal separation. strath.ac.uk

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. Research on structurally similar 2,3-dihydrobenzofuran derivatives has demonstrated successful enantiomeric separation using a Chiralpak IC column, achieving an enantiomeric ratio greater than 99:1. strath.ac.uk This confirms the applicability of this method for the target compound.

Below is a table with hypothetical data from a chiral HPLC analysis.

Table 3: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Chiral Stationary Phase | Chiralpak IC (amylose derivative) |

| Mobile Phase | 70% Heptane / 30% Ethanol + 0.2% Isopropylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 17.3 min |

| Retention Time (S)-enantiomer | 19.8 min |

| Peak Area (R)-enantiomer | 15840 |

| Peak Area (S)-enantiomer | 160 |

| Calculated Enantiomeric Excess (ee) | 98.0% |

Theoretical and Computational Investigations of 5 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional shapes (conformers).

Molecular Docking Studies for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a specific ligand interacts with its biological target at the molecular level.

In the context of this compound, docking studies could be used to predict its binding mode and affinity for various protein targets. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity (e.g., in kcal/mol). The analysis of the resulting docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. These studies can elucidate the probable molecular targets for a compound and guide the design of more potent derivatives.

The following table illustrates the type of data generated from a molecular docking study.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Example Protein Kinase | This compound | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Example Protein Kinase | This compound | Leu25, Val33, Ala52 | Hydrophobic Interaction | |

| Example Oxidoreductase | This compound | -7.9 | Ser139, Tyr155 | Hydrogen Bond |

| Example Oxidoreductase | This compound | Phe261, Trp265 | π-π Stacking |

Note: This table is a hypothetical representation to illustrate the outputs of a molecular docking analysis. The proteins and results are not based on actual studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a statistically significant QSAR model, the bioactivity of new, unsynthesized compounds can be predicted.

For a class of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) for each molecule and correlating them with experimentally determined biological activity (such as IC₅₀ values). The resulting model is validated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques. A successful QSAR model can identify the key structural features that influence the biological activity, thereby guiding the design of new compounds with improved potency.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for elucidating reaction mechanisms by modeling the pathways through which chemical reactions occur. For the synthesis of this compound, theoretical calculations can be used to map the potential energy surface of the reaction.

This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energies associated with different possible pathways, chemists can predict the most likely mechanism for a given reaction. This understanding can lead to the optimization of reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis.

Molecular and Cellular Mechanisms of Bioactivity of 5 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid and Its Analogs

In Vitro Biological Target Identification and Validation

The biological activities of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs are diverse, a fact that has been substantiated through numerous in vitro studies. These investigations have successfully identified and validated several key molecular targets, primarily through enzyme assays and receptor binding studies.

Derivatives of this scaffold have been identified as potent inhibitors of several enzymes. For instance, certain arylbenzofurans have demonstrated significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) , a key negative regulator in insulin (B600854) signaling pathways. In vitro assays using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate have revealed that these compounds can inhibit PTP1B in a dose-dependent manner, with IC50 values in the micromolar range. nih.gov

Another important class of enzymes targeted by benzofuran-based carboxylic acids are the carbonic anhydrases (CAs) , particularly the cancer-related isoforms hCA IX and XII. Enzyme inhibition assays have shown that these derivatives can act as submicromolar inhibitors of hCA IX.

Furthermore, computational studies involving pharmacophore-based screening and ensemble docking have suggested that 2,3-dihydrobenzofuran (B1216630) derivatives are potential inhibitors of Phosphodiesterase 1B (PDE1B) , an enzyme implicated in neurological and psychological disorders. nih.gov

In the realm of receptor-mediated activity, analogs of 2,3-dihydrobenzofuran-2-carboxylic acid have been extensively studied as agonists for nuclear receptors and G protein-coupled receptors. A notable example is their potent and subtype-selective agonism of the Peroxisome Proliferator-Activated Receptor α (PPARα) , a key regulator of lipid metabolism. nih.gov Radioligand assays have been instrumental in determining the binding affinity and selectivity of these compounds for PPARα over other PPAR isoforms. nih.gov

Additionally, a series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists of the Cannabinoid Receptor 2 (CB2) . nih.gov Functional activity has been evaluated using γ-[35S]GTP binding assays in cell membrane extracts expressing the human CB2 receptor. nih.gov

The table below summarizes the in vitro biological targets identified for various 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, along with their measured activities.

| Compound/Analog | Target | Assay Type | Activity (IC50/EC50/Ki) |

| Mulberrofuran D2 (MD2) | PTP1B | Enzyme Inhibition Assay | 3.11 ± 0.10 µM (IC50) nih.gov |

| Sanggenofuran A (SA) | PTP1B | Enzyme Inhibition Assay | >50 µM (IC50) nih.gov |

| Mulberrofuran D (MD) | PTP1B | Enzyme Inhibition Assay | 10.25 ± 0.85 µM (IC50) nih.gov |

| Morusalfuran B (MB) | PTP1B | Enzyme Inhibition Assay | 12.54 ± 1.12 µM (IC50) nih.gov |

| Mulberrofuran H (MH) | PTP1B | Enzyme Inhibition Assay | 53.47 ± 2.15 µM (IC50) nih.gov |

| Derivative 9b | hCA IX | Enzyme Inhibition Assay | 0.91 µM (Ki) |

| Derivative 9e | hCA IX | Enzyme Inhibition Assay | 0.79 µM (Ki) |

| Derivative 9f | hCA IX | Enzyme Inhibition Assay | 0.56 µM (Ki) |

| Compound 33 (S-enantiomer) | CB2 Receptor | Radioligand Binding Assay | 14 nM (Ki) nih.gov |

| Compound 34 (R-enantiomer) | CB2 Receptor | Radioligand Binding Assay | >1000 nM (Ki) nih.gov |

| Compound 19 (MDA42) | CB2 Receptor | Functional Assay (γ-[35S]GTP) | 1.8 nM (EC50) nih.gov |

| Compound 30 (MDA39) | CB2 Receptor | Functional Assay (γ-[35S]GTP) | 2.4 nM (EC50) nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive 2,3-Dihydrobenzofuran-2-carboxylic Acid Derivatives

The biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is intricately linked to their chemical structure. Systematic modifications of the core scaffold and its substituents have provided valuable insights into the structure-activity relationships (SAR) governing their potency and selectivity.

Influence of Substituent Effects on Bioactivity

The nature and position of substituents on the 2,3-dihydrobenzofuran ring system play a critical role in determining the biological activity of these compounds. For instance, in the context of PPARα agonism , the presence of a carboxylic acid headgroup is crucial for activity. The potency and subtype selectivity are further influenced by the substituents on the benzofuran (B130515) ring and the linker connecting it to a terminal phenyl ring. nih.gov

In the case of PTP1B inhibition by arylbenzofuran analogs, the substitution pattern on the aryl group at the 2-position significantly impacts inhibitory potency. For example, the presence of a pyrone ring at the α-position of the benzene (B151609) ring in 2-arylbenzofuran, as seen in mulberrofuran D2, has been shown to be a key determinant of its pronounced inhibitory activity. nih.gov

For CB2 receptor agonists , modifications at the 3-position of the dihydrobenzofuran ring and the nature of the amide substituent on the carboxylic acid have been explored. The introduction of a benzyl (B1604629) group at the 3-position, for example, has been found to be favorable for potent CB2 agonism. nih.gov

The table below illustrates the effect of different substituents on the PTP1B inhibitory activity of 2-arylbenzofuran analogs.

| Compound | Key Structural Feature | PTP1B IC50 (µM) |

| Mulberrofuran D2 (MD2) | Pyrone ring at α-position of 2-aryl group | 3.11 ± 0.10 nih.gov |

| Mulberrofuran D (MD) | Prenyl group at C-3 of 2-aryl group | 10.25 ± 0.85 nih.gov |

| Morusalfuran B (MB) | Geranyl group at C-3 of 2-aryl group | 12.54 ± 1.12 nih.gov |

| Sanggenofuran A (SA) | Unsubstituted 2-aryl group | >50 nih.gov |

Stereochemical Effects on Biological Activity

Chirality is a critical determinant of the biological activity of many pharmaceutical compounds, and 2,3-dihydrobenzofuran-2-carboxylic acid derivatives are no exception. The stereocenter at the 2-position of the dihydrobenzofuran ring can significantly influence the interaction of these molecules with their biological targets.

This is particularly evident in the case of CB2 receptor agonists . Studies on a series of 2,3-dihydro-1-benzofuran derivatives have shown that the S-enantiomer is the active enantiomer, exhibiting significantly higher affinity and potency for the CB2 receptor compared to the R-enantiomer. nih.govscilit.com For instance, the S-enantiomer of one such derivative (compound 33) displayed a Ki value of 14 nM for the CB2 receptor, whereas its corresponding R-enantiomer (compound 34) had a Ki value greater than 1000 nM. nih.gov

Similarly, for PPARα agonists , the stereochemistry at the C2 position of the dihydrobenzofuran-2-carboxylic acid core is a key factor for maintaining high potency. nih.gov The specific stereochemical requirements highlight the importance of a precise three-dimensional arrangement of the pharmacophoric elements for effective binding to the receptor's ligand-binding pocket.

The table below highlights the stereochemical effect on CB2 receptor binding affinity.

| Compound | Stereochemistry | CB2 Receptor Ki (nM) |

| 33 | S-enantiomer | 14 nih.gov |

| 34 | R-enantiomer | >1000 nih.gov |

Mechanistic Pathways at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of action is crucial for the rational design and development of therapeutic agents. For 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, mechanistic studies have begun to elucidate how these compounds interact with their biological targets to elicit their pharmacological effects.

Enzyme Inhibition Kinetics and Mechanism (e.g., Carbonic Anhydrase, PTP1B, α-Glucosidase, PDE1B)

The inhibitory mechanism of benzofuran-based carboxylic acids on carbonic anhydrases is thought to involve the interaction of the carboxylate group with the zinc ion in the enzyme's active site or with the zinc-bound water/hydroxide ion. This interaction interferes with the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide.

In the case of PTP1B inhibition , kinetic studies have shown that arylbenzofuran analogs can act as non-competitive inhibitors. nih.gov Molecular docking studies suggest that these inhibitors may bind to an allosteric site on the enzyme, rather than the catalytic site. This allosteric binding induces a conformational change in the enzyme that reduces its catalytic efficiency. The benzofuran core of these inhibitors often occupies a hydrophobic pocket, leading to potent inhibition. nih.gov

While the inhibitory activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives against α-glucosidase is an area of interest, specific kinetic and mechanistic studies are not yet extensively reported in the literature. However, some 2-acylbenzofurans have been identified as potent α-glucosidase inhibitors. dntb.gov.ua

For PDE1B , computational studies have paved the way for identifying 2,3-dihydrobenzofuran derivatives as potential inhibitors. nih.gov The proposed mechanism involves the binding of these compounds to the active site of PDE1B, thereby preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP). This leads to an increase in the intracellular levels of these second messengers, which in turn modulates various downstream signaling pathways. nih.gov

Receptor Agonism/Antagonism (e.g., PPARα, CB2 Receptor)

The mechanism of PPARα agonism by 2,3-dihydrobenzofuran-2-carboxylic acid derivatives involves their binding to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This, in turn, regulates the transcription of genes involved in lipid and glucose metabolism. nih.govmdpi.com Molecular modeling studies suggest that the carboxylic acid moiety of these agonists forms key hydrogen bond interactions with polar amino acid residues within the PPARα LBD. mdpi.com

For the CB2 receptor , 2,3-dihydro-1-benzofuran derivatives act as agonists, stimulating the receptor's signaling cascade. The CB2 receptor is a G protein-coupled receptor (GPCR), and its activation by these agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This modulation of cAMP levels influences various downstream cellular processes. Molecular modeling and ligand-steered modeling have been used to predict the binding mode of these agonists to the CB2 receptor. These studies suggest that the ligands interact with specific residues within the transmembrane helices of the receptor, leading to its activation. nih.govresearchgate.net The S-enantiomer's higher affinity is attributed to a more favorable orientation and interaction with the receptor's binding pocket. nih.govscilit.com

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, Apoptosis Pathways)

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated for their ability to modulate critical intracellular signaling pathways, particularly those involved in inflammation and programmed cell death, such as the Nuclear Factor-kappa B (NF-κB) and apoptosis pathways.

Research into a series of novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives identified compounds with significant biological activity. nih.gov One particular analog demonstrated potent growth inhibitory effects across a range of cancer cell lines and exhibited excellent inhibitory activity against NF-κB. nih.gov The growth inhibitory concentrations (GI₅₀) for this compound are detailed in the table below.

| Cell Line | Cancer Type | GI₅₀ (μM) |

|---|---|---|

| ACHN | Renal | 2.74 |

| HCT15 | Colon | 2.37 |

| MM231 | Breast | 2.20 |

| NUGC-3 | Gastric | 2.48 |

| NCI-H23 | Lung | 5.86 |

| PC-3 | Prostate | 2.68 |

Another related compound, a synthetic benzofuran lignan (B3055560) derivative designated "Benfur" (5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid), has also been shown to modulate these pathways. nih.gov This compound induces apoptosis in p53-positive cells and leads to the activation of caspase 3. nih.gov While it inhibits endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells, its primary cell death mechanism appears to be through a p53-dependent pathway. nih.gov Interestingly, in cells where NF-κB expression is low or absent, Benfur produces an additive cell death effect, suggesting a complex interplay between the NF-κB and apoptotic pathways. nih.gov

The induction of apoptosis is a key mechanism for the anticancer potential of these compounds. The metabolite 5-methyl-1,3-benzenediol and its derivatives have also been noted for their potent apoptotic effects, confirmed through the activation of the caspase cascade. nih.gov

Interaction with Macromolecular Assemblies (e.g., Tubulin Polymerization)

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular functions, including mitosis, and represent a key target for anticancer agents. nih.gov Small molecules based on the benzo[b]furan structure have emerged as an attractive class of tubulin polymerization inhibitors. nih.gov

A novel class of inhibitors was developed based on a 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan molecular skeleton. nih.gov Extensive structure-activity relationship studies led to the identification of 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan as a highly promising compound. This derivative inhibits the growth of cancer cells at nanomolar concentrations and interacts strongly with tubulin by binding to the colchicine (B1669291) site, thereby disrupting microtubule assembly. nih.gov

Another potent tubulin polymerization inhibitor from this family is 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan, known as BNC105. nih.gov This compound is a potent and selective antiproliferative agent that targets both cancer cells and activated endothelial cells. nih.gov Other research has identified compounds like MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) that also markedly interfere with tubulin polymerization, leading to mitotic arrest and mitochondrial-dependent apoptosis. researchgate.net

In Vitro Metabolic Stability and Biotransformation Studies

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, as it influences pharmacokinetic properties. The presence of a carboxylic acid functional group can impact a drug's metabolic stability. researchgate.net In vitro assays using liver microsomes or hepatocytes are standard methods for predicting in vivo hepatic clearance. researchgate.net

Studies on analogs provide insight into the potential metabolic pathways of this compound. An investigation into the in vitro metabolism of R(+)-[2,3-Dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone (B1245722) mesylate (WIN55212-2), which contains a 2,3-dihydro-5-methyl core structure, was conducted using rat liver microsomes. nih.gov The analysis revealed a distinct metabolic profile characterized by the formation of major and minor metabolites. nih.gov The primary biotransformation route was through the arene oxide pathway, yielding two major dihydrodiol metabolites. nih.gov Several minor metabolites were also identified, as summarized in the table below.

| Metabolite Type | Description | Relative Abundance |

|---|---|---|

| Dihydrodiol Metabolites | Two structural isomers resulting from the arene oxide pathway | Major (60-75% of total) |

| Trihydroxylated Metabolites | Three structural isomers of the parent compound with three hydroxyl groups | Minor |

| Monohydroxylated Metabolites | Two isomers of the parent compound with one hydroxyl group | Minor |

| Dehydrogenation Product | Product resulting from the loss of hydrogen | Minor |

While specific data for this compound is not available, typical metabolic stability assays provide key parameters such as half-life (T₁₂) and intrinsic clearance (CLᵢₙₜ). The following table, using data from the compound Beauvericin, illustrates how such data is typically presented across different species, demonstrating the compound's stability in liver microsomes. mdpi.com

| Species | Half-Life (T₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg) |

|---|---|---|

| Human | > 30 | < 30 |

| Rat | > 30 | < 30 |

| Dog | 10.2 | 135.5 |

| Monkey | 12.5 | 97.8 |

Applications of 5 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid in Chemical Research and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The C2 carbon of 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). This chirality is a critical feature, as the biological activity of complex molecules often depends on their specific three-dimensional arrangement. Enantiomerically pure forms of this compound are therefore highly valuable as chiral building blocks—starting materials used to construct larger, more complex chiral molecules with a defined stereochemistry.

In asymmetric synthesis, the goal is to selectively produce one enantiomer of a target molecule. Using a starting material that is already enantiomerically pure, such as (R)- or (S)-5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, can effectively transfer that chirality to the final product. The carboxylic acid group provides a convenient handle for chemical modification, allowing it to be converted into esters, amides, or other functional groups to build out the target structure.

While specific examples detailing the use of this compound as a chiral precursor are not extensively documented in publicly available research, the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans is a well-established field. rsc.org For instance, methods have been developed for the domino annulation of chiral imines with bromo malonates to create chiral dihydrobenzofuran derivatives with high diastereoselectivity. rsc.org Another approach allows for the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids with no loss of optical purity, highlighting the importance of preserving stereochemistry in this class of compounds. organic-chemistry.org These strategies underscore the significance of the chiral dihydrobenzofuran scaffold and the potential for molecules like this compound to serve as a foundational element in creating stereochemically complex targets.

Table 1: Examples of Asymmetric Synthesis Yielding Chiral Dihydrobenzofuran Scaffolds

| Reaction Type | Catalyst/Reagent | Product Type | Yield | Diastereoselectivity/ee | Reference |

|---|---|---|---|---|---|

| Domino Annulation | Cs₂CO₃ | Functionalized 2,3-dihydrobenzofurans | High | High | rsc.org |

| Michael Addition/Lactonization | Chiral Bisguanidinium | 3-Amino-benzofuran-2,5-diones | Up to 99% | >19:1 dr, up to 99% ee | rsc.org |

Development of Novel Organic Scaffolds and Frameworks

The defined geometry and functional group placement of this compound make it an attractive candidate for the construction of novel, larger-scale molecular structures, such as Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials composed of metal ions or clusters linked together by organic molecules (linkers). bldpharm.com The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the choice of the metal and the organic linker. bldpharm.comimperial.ac.uk

Carboxylic acids are among the most common functional groups used in organic linkers for MOF synthesis because they readily coordinate with metal ions. bldpharm.comresearchgate.net A molecule like this compound could, in principle, act as a monodentate or bridging linker. Its rigid bicyclic core would impart stability and predictability to the resulting framework structure. The methyl group at the 5-position could influence the framework's porosity and modify the chemical environment within the pores.

While the use of this specific compound as a linker in a synthesized MOF has not been reported, the general strategy of employing polycarboxylic acid linkers is widespread. imperial.ac.uk The design of new linkers is a major focus of MOF research, as it allows for the fine-tuning of material properties for specific applications like gas storage, separation, and catalysis. researchgate.net The structural features of this compound position it as a promising, yet unexplored, candidate for creating new generations of functional MOFs.

Supramolecular Chemistry and Molecular Recognition Phenomena

The carboxylic acid group is a powerful functional group for directing the self-assembly of molecules through hydrogen bonding. It contains both a hydrogen-bond donor (the hydroxyl -OH group) and a hydrogen-bond acceptor (the carbonyl C=O group). This dual nature allows carboxylic acids to form highly stable, dimeric structures where two molecules are held together by a pair of O-H···O hydrogen bonds.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. There is currently no specific research available describing this compound acting as either a host or a guest molecule in such a system. The development of this molecule for applications in molecular recognition and encapsulation remains an area for future investigation.

Role in Probing Biological Systems (e.g., Chemical Probes, Fluorescent Tags)

Fluorescent probes are molecules that can be attached to biomolecules (like proteins or peptides) to allow for their visualization and tracking in biological systems. lubio.ch Many fluorescent dyes are based on heterocyclic ring systems similar to the benzofuran (B130515) core. For example, coumarin (B35378) derivatives, which are widely used as blue fluorescent dyes, share a benzopyran-2-one structure that is related to the benzofuran scaffold. lubio.ch

This compound possesses the necessary features to be adapted into a chemical probe. The carboxylic acid group can be readily converted into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. tcichemicals.com This "activated" ester can then react with primary amine groups (e.g., the side chain of a lysine (B10760008) residue) on a protein, forming a stable amide bond and covalently attaching the dihydrobenzofuran tag to the target biomolecule. tcichemicals.com

While the intrinsic fluorescence of the 5-Methyl-2,3-dihydrobenzofuran scaffold itself may be modest, its structure can be chemically modified to enhance its optical properties, such as quantum yield and extinction coefficient. nih.gov The development of latent fluorophores, which become fluorescent only after a specific chemical or enzymatic reaction, is a key area of research, and the dihydrobenzofuran scaffold could serve as a platform for designing such advanced probes. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid |

| (S)-5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid |

| Bromo malonates |

| 3-Amino-benzofuran-2,5-diones |

| 2,4,6-trichloro-1,3,5-triazine (TCT) |

| α-alkyl-2-benzofuranmethanamines |

| N-protected α-amino acids |

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Research

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative opportunity for dihydrobenzofuran research. acs.org These computational tools are set to accelerate the discovery and development of novel bioactive compounds by revolutionizing various stages of the research pipeline. nih.gov

Machine learning algorithms, particularly deep learning, can be trained on vast datasets of chemical structures and their corresponding biological activities to develop predictive models. acs.org For dihydrobenzofuran derivatives, these models can rapidly screen virtual libraries of novel analogs, predicting their potential bioactivity against specific targets before they are synthesized. nih.govjst.go.jp This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational tool, are being further refined with ML to better correlate molecular descriptors with biological activity. jst.go.jp

Table 1: Applications of AI/ML in Dihydrobenzofuran Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Bioactivity Prediction | Deep Learning, QSAR | Rapidly screen virtual libraries to identify potent compounds. |

| Novel Compound Design | Generative Adversarial Networks (GANs) | Design novel dihydrobenzofuran analogs with optimized properties. |

| ADMET Prediction | Predictive Modeling | Early identification of candidates with favorable drug-like properties. |

| Synthesis Planning | Retrosynthesis Algorithms | Design efficient and novel synthetic pathways. |

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent years have witnessed a surge in the development of innovative synthetic strategies for constructing the 2,3-dihydrobenzofuran (B1216630) core, with a strong emphasis on improving efficiency, selectivity, and sustainability. These methodologies provide powerful tools for accessing a wide array of derivatives, including analogs of 5-methyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Transition metal catalysis remains a cornerstone of modern organic synthesis, and its application to dihydrobenzofuran synthesis is no exception. Palladium-catalyzed reactions, such as Heck and Cacchi reactions, have been employed for the enantioselective synthesis of these scaffolds. nih.gov Rhodium-catalyzed C-H activation and annulation reactions have also emerged as a powerful strategy. researchgate.net Furthermore, copper-catalyzed methods offer a cost-effective and versatile alternative for constructing the dihydrobenzofuran ring system. nih.gov

In a move towards greener and more sustainable chemistry, a significant number of transition-metal-free protocols have been developed. nih.gov These include:

Organocatalysis : Chiral phosphoric acids and other organocatalysts have been successfully used in enantioselective [3+2] annulation reactions to produce chiral dihydrobenzofurans. nih.gov

Photocatalysis : Visible-light-mediated reactions provide a mild and environmentally benign approach for the synthesis of dihydrobenzofuran derivatives. nih.gov

Brønsted Acid Catalysis : Acids such as polyphosphoric acid and trifluoromethanesulfonic acid have been shown to effectively catalyze the cyclization of appropriate precursors to yield the dihydrobenzofuran core. nih.govnih.gov

These advanced methodologies often allow for the construction of complex molecular architectures with high levels of stereocontrol, which is crucial for modulating biological activity. The development of one-pot and tandem reactions further enhances the efficiency of these synthetic routes. rsc.org

Advanced Mechanistic Elucidation of Bioactivity

A deeper understanding of the molecular mechanisms underlying the bioactivity of this compound and its analogs is crucial for the rational design of more effective therapeutic agents. Advanced experimental and computational techniques are being employed to elucidate these mechanisms at an atomic level.

Structure-Activity Relationship (SAR) studies remain a fundamental approach. By systematically modifying the structure of the dihydrobenzofuran scaffold and assessing the impact on biological activity, researchers can identify key pharmacophoric features and functional groups that are essential for potency and selectivity. nih.govnih.govnih.gov For instance, studies on various dihydrobenzofuran derivatives have revealed the importance of specific substituents on the aromatic ring and at the C2 and C3 positions of the dihydrofuran ring for their anticancer or receptor agonist activities. nih.govnih.gov

Computational modeling plays an increasingly important role in complementing experimental SAR data. jst.go.jp

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. nih.gov

Density Functional Theory (DFT) : DFT calculations can be used to investigate the electronic structure and reactivity of dihydrobenzofuran derivatives, helping to rationalize their observed biological activities.

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate three-dimensional models that relate the steric and electrostatic fields of molecules to their biological activity, guiding the design of new analogs with improved properties. acs.org

These computational approaches, combined with experimental validation, provide a powerful platform for understanding drug-target interactions and the mechanistic basis of bioactivity. researchgate.net

Exploration of Dihydrobenzofuran Scaffolds in Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly influencing the synthesis of pharmacologically important scaffolds like dihydrobenzofurans. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of progress is the use of biocatalysis . Engineered enzymes, such as myoglobins, have been successfully employed for the highly diastereo- and enantioselective synthesis of complex 2,3-dihydrobenzofuran-based tricyclic scaffolds. nih.govnih.govresearchgate.net This biocatalytic approach offers excellent stereocontrol and operates under mild, aqueous conditions, making it a highly sustainable alternative to traditional chemical catalysis. nih.gov

Photocatalysis , particularly using visible light, is another green synthetic strategy that is gaining traction. nih.gov These methods often use benign terminal oxidants and can be performed at ambient temperature, reducing the energy footprint of the synthesis. jst.go.jp The development of reusable heterogeneous photocatalysts, such as those based on covalent organic frameworks (COFs), further enhances the sustainability of these processes. researchgate.net

The concept of atom economy , which aims to maximize the incorporation of all atoms from the starting materials into the final product, is a central tenet of green chemistry. acs.orgmdpi.com Synthetic methodologies for dihydrobenzofurans are being designed to improve atom economy by favoring addition and cycloaddition reactions over substitution and elimination reactions that generate stoichiometric byproducts. nih.gov

Furthermore, there is growing interest in utilizing renewable feedstocks derived from biomass for the synthesis of valuable chemical intermediates. nih.gov While not yet widely applied to the synthesis of complex dihydrobenzofurans, research in this area could lead to the development of bio-based routes to key precursors, further reducing the reliance on petrochemicals. The use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reactions are also important aspects of sustainable dihydrobenzofuran synthesis. nih.gov

Design of New Bioactive Analogs with Modulated Selectivity and Potency (non-clinical)

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold serves as a versatile template for the design and synthesis of novel bioactive analogs with tailored pharmacological profiles. nih.govresearchgate.net Through strategic structural modifications, medicinal chemists aim to enhance potency, improve selectivity for specific biological targets, and optimize pharmacokinetic properties in a non-clinical setting.

A common strategy involves the exploration of structure-activity relationships (SAR) to guide the design of new derivatives. For example, in the development of potent and subtype-selective PPARα agonists, systematic modifications to the 2,3-dihydrobenzofuran-2-carboxylic acid core identified key structural elements necessary for maintaining high potency and selectivity. acs.orgnih.gov Similarly, the optimization of dihydrobenzofuran amides as γ-secretase modulators involved strategies to align in vitro potency with desirable drug-like properties. nih.gov

The design process often involves: